2-Chlorobenzylzinc chloride

Catalog No.
S1899106
CAS No.
312624-11-6
M.F
C7H6Cl2Zn
M. Wt
226.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chlorobenzylzinc chloride

CAS Number

312624-11-6

Product Name

2-Chlorobenzylzinc chloride

IUPAC Name

1-chloro-2-methanidylbenzene;chlorozinc(1+)

Molecular Formula

C7H6Cl2Zn

Molecular Weight

226.4 g/mol

InChI

InChI=1S/C7H6Cl.ClH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1

InChI Key

GUHAQRYHECFSSL-UHFFFAOYSA-M

SMILES

[CH2-]C1=CC=CC=C1Cl.Cl[Zn+]

Canonical SMILES

[CH2-]C1=CC=CC=C1Cl.Cl[Zn+]

Availability of Information

There is currently limited information publicly available on the specific scientific research applications of 2-Chlorobenzylzinc chloride. Scientific databases like PubChem [] do not show any published research directly referencing this compound.

This doesn't necessarily mean there is no research, but it may be unpublished or focused on internal industrial applications.

Chemical Properties for Research Consideration

-Chlorobenzylzinc chloride combines a zinc atom with a chlorinated benzyl group and a chloride ion. Here are some properties that might be relevant for scientific research:

  • Organozinc compound: The presence of the zinc-carbon bond classifies it as an organozinc compound. Organozinc compounds are known to be useful reagents in organic synthesis [].
  • Chlorine functionality: The presence of chlorine atoms can be useful for various substitution reactions in organic chemistry [].

2-Chlorobenzylzinc chloride is an organometallic compound with the molecular formula C7_7H6_6Cl2_2Zn. It appears as a yellow to brown liquid and is known for its reactivity, particularly with moisture and air, making it air-sensitive and flammable. This compound is primarily used in organic synthesis as a reagent for introducing chlorobenzyl groups into various substrates. Its structure consists of a zinc atom coordinated to a chlorobenzyl group, which enhances its utility in nucleophilic reactions .

  • Nucleophilic Substitution: It can act as a nucleophile in reactions with electrophiles, such as carbonyl compounds, leading to the formation of alcohols or other functional groups.
  • Cross-Coupling Reactions: This compound is often employed in Suzuki and Negishi coupling reactions, where it couples with aryl halides or other electrophiles to form biaryl compounds.
  • Formation of Organometallic Intermediates: It can react with various electrophiles to generate intermediates useful in further synthetic applications .

The synthesis of 2-chlorobenzylzinc chloride typically involves the reaction of 2-chlorobenzyl chloride with zinc metal in an appropriate solvent, such as tetrahydrofuran. The general reaction can be summarized as follows:

  • Reactants: 2-Chlorobenzyl chloride and zinc powder.
  • Solvent: Tetrahydrofuran (THF) or other suitable organic solvents.
  • Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference.

The reaction proceeds through the formation of an organozinc intermediate, which can then be used for further synthetic transformations .

2-Chlorobenzylzinc chloride has several applications in organic synthesis, including:

  • Synthesis of Pharmaceuticals: It is used in the preparation of various pharmaceutical intermediates.
  • Material Science: Employed in the development of new materials through polymerization reactions.
  • Agricultural Chemistry: Potential applications in creating agrochemicals due to its reactivity with different functional groups .

Interaction studies involving 2-chlorobenzylzinc chloride focus primarily on its reactivity with electrophiles. While specific studies on biological interactions are sparse, its behavior in synthetic contexts indicates that it can effectively react with a variety of substrates, forming new carbon-carbon bonds and facilitating complex organic transformations.

Several compounds share structural similarities or functional characteristics with 2-chlorobenzylzinc chloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
3-Chlorobenzylzinc chlorideC7_7H6_6Cl2_2ZnReacts similarly but differs by the position of chlorine
4-Chlorobenzylzinc chlorideC7_7H6_6Cl2_2ZnSimilar reactivity; used for different coupling reactions
2-Chlorobenzyl chlorideC7_7H6_6Cl2_2Precursor for synthesizing organozinc reagents
3-Fluorobenzylzinc chlorideC7_7H6_6FZnContains fluorine instead of chlorine; alters reactivity

Each of these compounds exhibits unique reactivity patterns and applications based on their specific substituents and structures. The position of the halogen atom significantly influences the electronic properties and steric hindrance associated with each compound, thus affecting their utility in synthetic chemistry .

Dates

Modify: 2023-08-16

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